L-Ornithine dihydrochloride

Catalog No.
S1892325
CAS No.
6211-16-1
M.F
C5H14Cl2N2O2
M. Wt
205.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Ornithine dihydrochloride

CAS Number

6211-16-1

Product Name

L-Ornithine dihydrochloride

IUPAC Name

(2S)-2,5-diaminopentanoic acid;dihydrochloride

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

HGBAVEGDXFHRQP-FHNDMYTFSA-N

SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl.Cl

Precursor in Polyamine Biosynthesis

L-Ornithine dihydrochloride serves as a substrate for the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of L-ornithine, producing putrescine, a precursor molecule for various polyamines like spermidine and spermine [1]. Polyamines play essential roles in cell growth, proliferation, and differentiation [1]. Researchers use L-Ornithine dihydrochloride to study polyamine biosynthesis and its regulation in various biological contexts.

[1] Li, J., & Morris, DR. (2016). Ornithine decarboxylase. The International Journal of Biochemistry & Cell Biology, 79, 1–8.

Ammonia Detoxification Studies

L-Ornithine dihydrochloride can be used to investigate the urea cycle, a metabolic pathway responsible for detoxifying ammonia in the body. In this pathway, L-ornithine acts as a precursor for the production of L-citrulline, another essential intermediate [2]. Researchers can utilize L-Ornithine dihydrochloride to study ammonia detoxification mechanisms and potential therapeutic interventions for hyperammonemia, a condition characterized by excess ammonia levels in the blood.

[2] Brusilow, WS, & Peters, TJ. (1986). The Urea Cycle. Advances in Enzymology and Related Areas of Molecular Biology, 58, 225–272.

Protein and Cell Culture Applications

Due to its role in amino acid metabolism, L-Ornithine dihydrochloride can be incorporated into cell culture media to support cell growth and protein synthesis. Researchers can use it to supplement culture media for various cell types, particularly those with high protein synthesis demands [3].

[3] Life Technologies. (n.d.). L-Ornithine hydrochloride.

Origin
Significance

L-Orn.HCl is primarily studied for its potential benefits in various physiological processes. Research explores its role in athletic performance, wound healing, liver function, and ammonia detoxification [].


Molecular Structure Analysis

L-Ornithine dihydrochloride has a linear molecular structure with a central carbon chain bonded to an amino group (NH2), a carboxylic acid group (COOH), a side chain with a methylene group (CH2), and another amino group at the end (CH2-CH2-CH2-CH(NH2)-COOH).

Key Features:

  • The presence of two amino groups (one primary, one secondary) allows L-Orn.HCl to participate in various chemical reactions.
  • The dihydrochloride salt form (2HCl) contributes ionic character to the molecule, potentially affecting its solubility and interaction with other molecules.

Chemical Reactions Analysis

Synthesis

L-Ornithine can be synthesized in the body through a series of enzymatic reactions, starting with L-citrulline. L-Orn.HCl is commercially produced by reacting L-ornithine with hydrochloric acid.

Balanced Chemical Equation (L-Ornithine synthesis):

L-citrulline + water + ATP → L-argininosuccinate + AMP + PPi

L-argininosuccinate → L-arginine + L-ornithine

Decomposition

Under extreme heat, L-Orn.HCl may decompose, releasing volatile organic compounds and nitrogen oxides.

Other Relevant Reactions:

L-Ornithine is a precursor for the synthesis of L-arginine, another essential amino acid involved in protein synthesis and nitric oxide production [].

Balanced Chemical Equation (L-arginine synthesis):

L-ornithine + carbamoyl phosphate → L-citrulline + phosphate


Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder.
  • Melting point: Approximately 200°C (decomposition).
  • Solubility: Highly soluble in water.
  • Stability: Hygroscopic (absorbs moisture from the air).

Data for specific properties like boiling point may not be readily available due to the decomposition nature of the compound at high temperatures.

L-Ornithine's primary function lies in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamoylase, which converts it to citrulline, a crucial step in detoxifying ammonia into urea for excretion.

Research suggests that L-Orn.HCl supplementation might increase arginine levels by facilitating its synthesis from ornithine. Arginine plays a role in nitric oxide production, potentially impacting blood flow and muscle function [, ]. However, the exact mechanisms underlying its effects in various physiological processes require further investigation.

Limited data exists regarding the specific safety profile of L-Orn.HCl.

General safety considerations for L-ornithine include:

  • Potential for gastrointestinal side effects like nausea, diarrhea, and abdominal cramps at high doses [].
  • Possible interactions with medications like those affecting blood sugar or blood pressure [].

UNII

8N284L2VLC

Sequence

X

Other CAS

6211-16-1

Wikipedia

Ornithine dihydrochloride

General Manufacturing Information

L-Ornithine, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-16

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